(Z)-3,3'-Dimethoxystilbene
Description
(Z)-3,3'-Dimethoxystilbene is a stilbene derivative characterized by two methoxy groups positioned at the 3 and 3' positions of its aromatic rings and a cis (Z) configuration around the central double bond. It is synthesized via hydrogenation of a bis(3-methoxyphenyl)acetylene precursor using Lindlar catalyst under hydrogen gas, yielding a 77% isolated product . Its structure is confirmed by NMR and mass spectrometry data, consistent with literature . Stilbenes like this are studied for their biological activities, including antiparasitic, antioxidant, and pesticidal properties.
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.3g/mol |
IUPAC Name |
1-methoxy-3-[(Z)-2-(3-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H16O2/c1-17-15-7-3-5-13(11-15)9-10-14-6-4-8-16(12-14)18-2/h3-12H,1-2H3/b10-9- |
InChI Key |
ZBFPZUMLGZJSNN-KTKRTIGZSA-N |
SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=CC=C2)OC |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\C2=CC(=CC=C2)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Stilbene Derivatives
Antiparasitic Activity
- (Z)-3,3'-Dimethoxystilbene: Limited direct data, but structurally similar 3,5-dimethoxystilbene analogs exhibit activity against Leishmania and Trypanosoma cruzi. For example, 3,5-dimethoxystilbene derivatives showed LC₅₀ values of 14.7–16.2 ppm against Aedes aegypti larvae .
- 3,5-Dimethoxystilbene (trans) : Isolated from Lonchocarpus punctatus, it demonstrated moderate antiparasitic activity, though less potent than prenylated derivatives .
- Piceatannol Methylated Derivatives: Tetramethoxystilbene (3,5,3',4'-OCH₃) showed strong P-glycoprotein inhibition, reversing multidrug resistance in cancer cells .
Antioxidant and Pro-Oxidant Effects
- This compound: Not directly tested, but 3,5-dimethoxystilbene (cis and trans) exhibited pro-oxidant effects, increasing ROS levels by 17–29% in cellular models .
- Hydroxylated Analogs: Piceatannol (3,5,3',4'-OH) and its glucoside significantly reduced ROS, highlighting the critical role of hydroxyl groups in antioxidant activity .
Nematicidal and Pesticidal Activity
- 3,5-Dimethoxystilbene (trans and cis) : Both isomers showed nematicidal activity against pinewood nematodes (Bursaphelenchus xylophilus), with higher concentrations in plant resin and stem bark .
- Derivatives of 3,5-Dimethoxystilbene : Analogs with halogen or nitro substitutions demonstrated enhanced larvicidal activity (LC₅₀ <20 ppm) compared to the parent compound .
Pharmacological and Structural Insights
- Methoxy vs. Hydroxy Groups: Methoxy substitution (as in 3,3'-dimethoxystilbene) improves metabolic stability but may reduce direct target binding compared to hydroxylated stilbenes like resveratrol or piceatannol .
- Cis vs. Trans Configuration : The Z configuration in 3,3'-dimethoxystilbene may limit conjugation across the double bond, reducing UV absorption and photochemical reactivity compared to E isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
